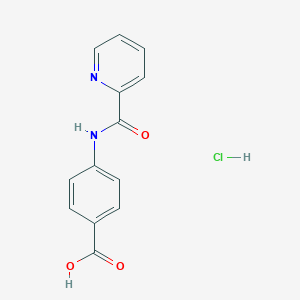

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride

Description

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride is a compound that combines a pyridine ring with a benzoic acid moiety

Properties

IUPAC Name |

4-(pyridine-2-carbonylamino)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3.ClH/c16-12(11-3-1-2-8-14-11)15-10-6-4-9(5-7-10)13(17)18;/h1-8H,(H,15,16)(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJYFPOQIQEQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride typically involves the reaction of 2-aminopyridine with 4-carboxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

The compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Benzoic acid derivatives are known to interfere with microbial cell wall synthesis and energy production pathways, which are crucial for microbial growth and survival.

Anticancer Potential:

Research indicates that derivatives of para-aminobenzoic acid, closely related to 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride, have shown promising anticancer activities. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines, including MCF-7 and HepG2, with IC50 values indicating significant potency against these cells . The mechanism may involve apoptosis induction and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Properties:

The compound is also being investigated for its anti-inflammatory effects. In vitro studies have shown that related compounds can reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

-

Anticancer Activity Evaluation:

A study evaluated the anticancer effects of various aminobenzoic acid derivatives against multiple cancer cell lines. The results indicated that certain compounds exhibited IC50 values below 10 µM against human cancer cells, highlighting their potential as effective anticancer agents . -

Antimicrobial Efficacy:

Another research effort focused on synthesizing novel derivatives of 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride and assessing their antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated considerable efficacy through disc diffusion methods, reinforcing the compound's potential as an antimicrobial agent . -

Molecular Docking Studies:

Molecular docking studies have been employed to predict the binding modes of synthesized compounds to various biological targets. These studies help elucidate the interactions at the molecular level, providing insights into how these compounds may exert their biological effects .

Summary Table of Applications

| Application Type | Description | Findings/Results |

|---|---|---|

| Antimicrobial | Inhibits microbial growth by disrupting cell wall synthesis and energy production pathways | Significant efficacy against S. aureus and E. coli in disc diffusion assays |

| Anticancer | Induces apoptosis and inhibits tumor cell proliferation | IC50 values < 10 µM against MCF-7 and HepG2 cancer cell lines |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Potential therapeutic applications in inflammatory diseases |

| Molecular Docking | Predicts binding interactions with biological targets | Insights into molecular mechanisms and potential enhancements for drug design |

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The pyridine ring can act as a hydrogen bond acceptor, while the benzoic acid moiety can participate in various interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Thieno[2,3-c]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their kinase inhibitory properties.

Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activities.

Uniqueness

4-(Pyridine-2-carbonylamino)benzoic acid;hydrochloride is unique due to its specific combination of a pyridine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is characterized by the following chemical structure:

- Molecular Formula : C12H10N2O2·HCl

- Molecular Weight : 252.68 g/mol

The compound features a pyridine ring linked to a benzoic acid moiety, which may contribute to its biological properties.

Anticancer Activity

Research has shown that 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit cyclooxygenases (COX-1 and COX-2), with a selectivity index favoring COX-2, which is crucial for developing anti-inflammatory drugs with fewer side effects.

| Compound | COX-2 Selectivity Index | 5-LOX Inhibition |

|---|---|---|

| 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride | 3.46 | Comparable to celecoxib and zileuton |

The biological activity of 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COXs and certain kinases.

- Receptor Modulation : It may modulate receptor activities that are critical for cell signaling pathways related to growth and inflammation.

Study 1: Anticancer Efficacy in A549 Cells

In a study examining the cytotoxic effects of various compounds on A549 lung cancer cells, 4-(Pyridine-2-carbonylamino)benzoic acid; hydrochloride demonstrated an IC50 value of 1.26 µM, indicating potent anticancer activity compared to standard treatments like pemetrexed .

Study 2: Inhibition of COX Enzymes

Another study focused on the anti-inflammatory potential of the compound showed significant inhibition of COX-2 with a selectivity index of 3.46, suggesting its potential as a safer alternative to traditional NSAIDs .

Q & A

Q. Methodological Answer :

- Purification :

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) for intermediates.

- Characterization :

- NMR : Analyze - and -NMR in DMSO-d6 to confirm amide bond formation (e.g., δ ~10.5 ppm for NH in -NMR).

- HPLC : Validate purity (>98%) using a C18 column (retention time ~8–10 min under optimized conditions).

- Elemental Analysis : Match calculated and observed C, H, N, and Cl percentages to confirm stoichiometry .

Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Q. Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from ethanol/water (1:1) at 4°C.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution :

- Validation : Check for residual electron density (<0.5 eÅ) and R-factor convergence (<5%). Use ORTEP-3 for graphical representation .

Advanced: How to address discrepancies between experimental and computational NMR chemical shifts?

Q. Methodological Answer :

Computational Modeling : Optimize the structure using DFT (e.g., B3LYP/6-311+G(d,p)) and calculate NMR shifts with GIAO (Gauge-Independent Atomic Orbital) method.

Experimental Validation : Ensure NMR sample homogeneity (e.g., deuterated solvent purity, absence of paramagnetic impurities).

Root Cause Analysis :

- Tautomerism/Conformers : Check for dynamic equilibria via variable-temperature NMR.

- Solvent Effects : Compare DMSO-d6 vs. CDCl3 shifts to identify solvent-induced variations.

- Crystallographic Data : Cross-validate with X-ray-derived bond lengths/angles .

Basic: What analytical techniques are critical for assessing stability under varying conditions?

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C).

- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24h; monitor degradation via HPLC.

- Photostability : Expose to UV light (e.g., 254 nm) and assess changes in UV-Vis spectra (λ_max ~270 nm).

Data Table :

| Condition | Degradation (%) | Method |

|---|---|---|

| pH 2 (HCl) | <5% | HPLC (C18) |

| pH 12 (NaOH) | >90% | HPLC (C18) |

| UV (254 nm, 6h) | 15% | UV-Vis |

Advanced: How to design a QSAR model for predicting biological activity of analogs?

Q. Methodological Answer :

Descriptor Selection : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and hydrophobic (logP) parameters.

Dataset Curation : Include IC50 values from enzyme inhibition assays (e.g., kinase targets).

Model Building : Use PLS (Partial Least Squares) regression or machine learning (e.g., Random Forest) with cross-validation (R > 0.8).

Validation : Predict activity of novel analogs and confirm experimentally .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Methodological Answer :

- Catalyst Screening : Test Pd/C, CuI, or FeCl3 for coupling efficiency.

- Solvent Optimization : Compare DMF, THF, and toluene for solubility and side reactions.

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6h) while maintaining yield (>85%).

Data Table :

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd/C | DMF | 78% | 98% |

| CuI | THF | 65% | 95% |

Basic: What are the best practices for long-term storage?

Q. Methodological Answer :

- Conditions : Store in airtight, light-resistant containers at –20°C under nitrogen.

- Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., free benzoic acid formation).

- Safety : Use PPE (gloves, goggles) to avoid inhalation/contact; refer to SDS guidelines .

Advanced: How to resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

Assay Validation : Confirm target specificity (e.g., use knockout cell lines).

Dose-Response Curves : Compare IC50 values across multiple replicates.

Meta-Analysis : Pool data from SPR (Surface Plasmon Resonance), fluorescence polarization, and cell-based assays to identify outliers.

Example : Discrepancies in kinase inhibition may arise from ATP concentration variations—standardize assay conditions .

Advanced: What retrosynthetic strategies apply to this compound?

Q. Methodological Answer :

- Disconnections :

- Split at the amide bond to pyridine-2-carboxylic acid and 4-aminobenzoic acid.

- Introduce HCl salt via protonation of the pyridine nitrogen.

- Synthons :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.